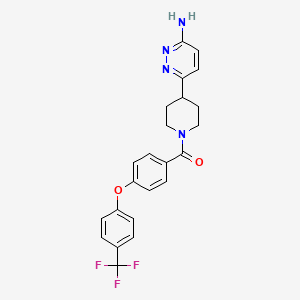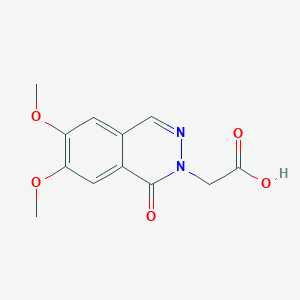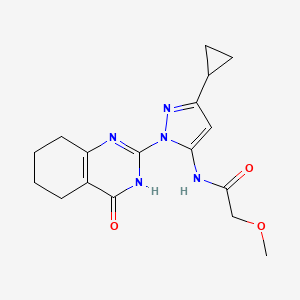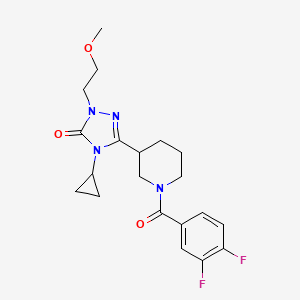
BI-749327
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BI 749327 es un antagonista potente, de alta selectividad y biodisponibilidad oral de los canales de receptor potencial transitorio de tipo canónico 6 (TRPC6). Ha mostrado un potencial significativo en varias aplicaciones de investigación científica, particularmente en los campos de la cardiología y la nefrología. El compuesto ha sido estudiado por su capacidad para inhibir los canales TRPC6, que juegan un papel crucial en la regulación de la fibrosis reactiva y la señalización del crecimiento .
Aplicaciones Científicas De Investigación
BI 749327 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Biología muscular: El compuesto mejora la supervivencia y la función muscular en ratones con distrofia muscular de Duchenne al inhibir los canales TRPC6.
Investigación general: BI 749327 se utiliza en varios estudios para comprender el papel de los canales TRPC6 en diferentes condiciones fisiológicas y patológicas.
Mecanismo De Acción
BI 749327 ejerce sus efectos inhibiendo selectivamente los canales TRPC6. TRPC6 es un canal catiónico operado por receptor no selectivo que regula la fibrosis reactiva y la señalización del crecimiento. El aumento de la actividad de TRPC6 a partir de una expresión génica mejorada o mutaciones de ganancia de función contribuye a las enfermedades cardíacas y renales. BI 749327 suprime la activación del factor nuclear de células T activadas (NFAT) en células que expresan mutantes TRPC6 de tipo salvaje o de ganancia de función, bloqueando la señalización asociada y la expresión de genes prohipertróficos .
Análisis Bioquímico
Biochemical Properties
BI-749327 interacts with the Transient Receptor Potential Canonical 6 (TRPC6), a non-selective receptor-operated cation channel . It has shown high selectivity for TRPC6, with IC50s of 13 nM, 19 nM, and 15 nM for mouse, human, and guinea pig TRPC6, respectively . This interaction with TRPC6 plays a crucial role in its biochemical properties and its potential therapeutic effects.
Cellular Effects
In cellular models, this compound has been shown to suppress NFAT activation in HEK293T cells expressing wild-type or gain-of-function TRPC6 mutants . This suppression blocks associated signaling and expression of prohypertrophic genes in isolated myocytes . These cellular effects suggest that this compound could potentially ameliorate conditions characterized by pathological cardiac and renal fibrosis and disease .
Molecular Mechanism
The molecular mechanism of action of this compound involves its antagonistic activity against TRPC6. By inhibiting TRPC6, this compound suppresses the activation of the Nuclear Factor of Activated T cells (NFAT), a factor that triggers pathological cardiac and renal fibrosis and disease . This inhibition blocks associated signaling pathways and the expression of prohypertrophic genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound have been studied in in vivo models. In mice subjected to sustained pressure overload, daily administration of this compound improved left heart function, reduced volume/mass ratio, and blunted the expression of profibrotic genes and interstitial fibrosis . These effects suggest that this compound has a stable and long-term impact on cellular function in laboratory settings.
Dosage Effects in Animal Models
In animal models, this compound has shown dose-dependent effects. For instance, it has been reported to reduce renal fibrosis and associated gene expression in mice with unilateral ureteral obstruction in a dose-dependent manner .
Transport and Distribution
Given its molecular target, it is likely that this compound is distributed to areas where TRPC6 channels are present, such as the heart, lungs, kidneys, muscles, and brain .
Subcellular Localization
Considering its antagonistic activity against TRPC6, a non-selective receptor-operated cation channel, it is likely that this compound localizes to the cell membrane where TRPC6 channels are located .
Métodos De Preparación
Las rutas sintéticas y las condiciones de reacción para BI 749327 implican varios pasos para garantizar una alta pureza y selectividad. El compuesto se sintetiza a través de una serie de reacciones químicas, incluida la formación de intermediarios clave y reacciones de acoplamiento finales. Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza, manteniendo la rentabilidad. Los detalles específicos sobre las rutas sintéticas y las condiciones de reacción son de propiedad exclusiva y no se divulgan públicamente .
Análisis De Reacciones Químicas
BI 749327 se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.
Sustitución: Las reacciones de sustitución son comunes, donde los grupos funcionales específicos se reemplazan por otros para alterar las propiedades del compuesto.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Comparación Con Compuestos Similares
BI 749327 es único en su alta selectividad y potencia como antagonista de TRPC6. Es 85 veces más selectivo para el TRPC6 de ratón que el TRPC3 y 42 veces más selectivo que el TRPC7 . Los compuestos similares incluyen:
Antagonistas de TRPC3: Estos compuestos inhiben selectivamente los canales TRPC3 pero carecen de la alta selectividad para TRPC6.
Antagonistas de TRPC7: Estos compuestos se dirigen a los canales TRPC7 pero son menos selectivos en comparación con BI 749327.
La singularidad de BI 749327 radica en su alta selectividad y biodisponibilidad oral, lo que lo convierte en una herramienta valiosa para la investigación científica .
Propiedades
IUPAC Name |
[4-(6-aminopyridazin-3-yl)piperidin-1-yl]-[4-[4-(trifluoromethyl)phenoxy]phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O2/c24-23(25,26)17-3-7-19(8-4-17)32-18-5-1-16(2-6-18)22(31)30-13-11-15(12-14-30)20-9-10-21(27)29-28-20/h1-10,15H,11-14H2,(H2,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYMFGHHIDRCBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(C=C2)N)C(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of BI-749327?
A1: this compound acts as a potent and selective antagonist of the TRPC6 channel. [, ] This channel, when activated, allows the influx of cations, particularly calcium, into cells. By binding to TRPC6, this compound blocks this cation influx, effectively inhibiting the downstream signaling pathways associated with TRPC6 activation. []
Q2: What is the significance of TRPC6 in disease contexts?
A2: TRPC6 plays a crucial role in various physiological processes, but its dysregulation has been implicated in several pathological conditions. Studies suggest that increased TRPC6 activity, either due to overexpression or gain-of-function mutations, contributes to cardiac and renal diseases, particularly those characterized by hypertrophy and fibrosis. []
Q3: How does this compound impact the exercise pressor reflex, and what does this reveal about TRPC6 function?
A3: Research indicates that this compound significantly reduces both the blood pressure and renal sympathetic nerve activity responses to static muscle contraction and passive stretch. [] Passive stretch is known to isolate the mechanical component of the exercise pressor reflex. This finding suggests that TRPC6 plays a key role in mediating this reflex, particularly its mechanical component. []
Q4: Has this compound shown efficacy in preclinical models of disease?
A4: Preclinical studies using this compound have yielded promising results. In mouse models of Duchenne muscular dystrophy, both genetic deletion of TRPC6 and pharmacological inhibition with this compound significantly improved survival rates and ameliorated skeletal and cardiac muscle defects. [] Similarly, in models of cardiac and renal disease, this compound effectively reduced fibrosis and improved cardiac function. []
Q5: What are the potential advantages of targeting TRPC6 with a selective inhibitor like this compound?
A5: The development of a selective TRPC6 inhibitor like this compound offers several potential advantages. Firstly, it allows researchers to specifically target the pathological effects mediated by TRPC6 without interfering with other closely related channels. [] Secondly, this compound demonstrates oral bioavailability and favorable pharmacokinetic properties, making it a suitable candidate for further therapeutic development. []
Q6: What is the role of TRPC6 in human atrial fibroblasts, and how does this compound modulate this?
A6: Research shows that TRPC6 contributes to the pro-fibrotic activities of human atrial fibroblasts, cells implicated in atrial fibrillation. Treatment with this compound effectively inhibited both the migration of these fibroblasts and the associated TRPC currents, suggesting a potential role for TRPC6 inhibition in addressing atrial fibrosis. []
Q7: How does this compound contribute to our understanding of calcium handling in heart failure?
A7: Studies employing this compound revealed the presence of a background calcium influx mediated by TRPC6 channels in cardiac myocytes. This influx appears to be elevated in heart failure and contributes to the increased propensity for calcium waves, a precursor to arrhythmias. Inhibiting TRPC6 with this compound suppressed this background entry, highlighting its potential as a target for managing arrhythmias in heart failure. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyano-3-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B2540805.png)
![3-(4-chlorophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2540806.png)
![N-(4-acetylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2540808.png)




![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2540814.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2540819.png)
![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2540821.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylate](/img/structure/B2540825.png)
